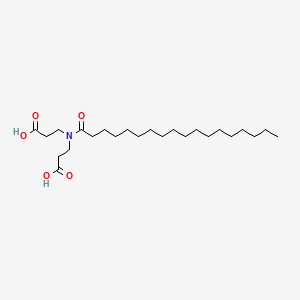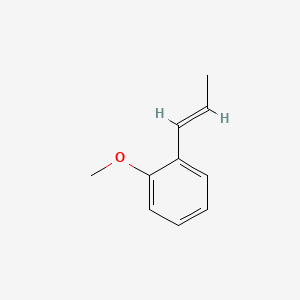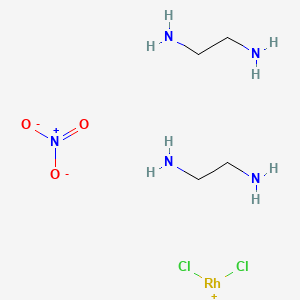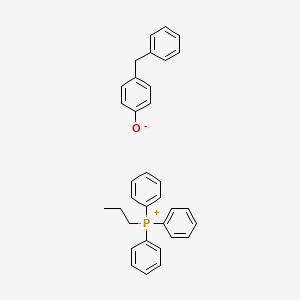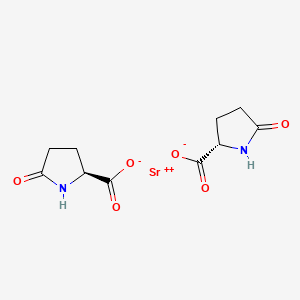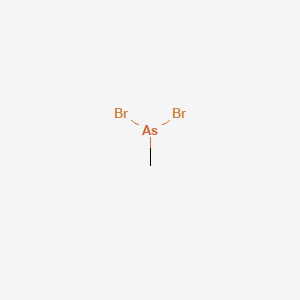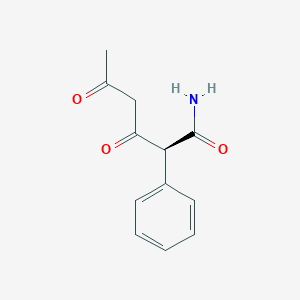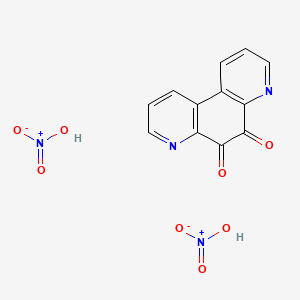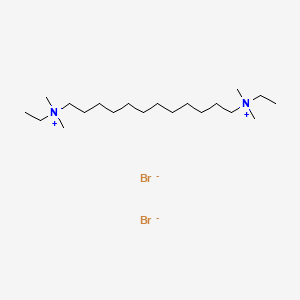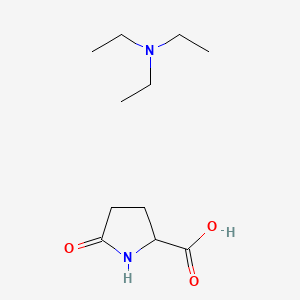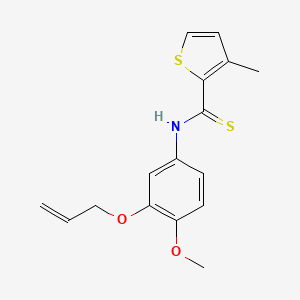
2-Thiophenecarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-3-methyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carbothioamide group attached to the thiophene ring, along with a methoxy and propenyloxy substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-3-methyl- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the thiophene ring with thiourea under acidic conditions.
Substitution Reactions: The methoxy and propenyloxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbothioamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the methoxy and propenyloxy groups.
2-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a carbothioamide group.
N-(4-methoxyphenyl)thiourea: Similar functional groups but different core structure.
Uniqueness
2-Thiophenecarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-3-methyl- is unique due to the combination of its functional groups and the presence of both methoxy and propenyloxy substituents on the phenyl ring, which may impart distinct chemical and biological properties.
Properties
CAS No. |
178870-17-2 |
|---|---|
Molecular Formula |
C16H17NO2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-methoxy-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C16H17NO2S2/c1-4-8-19-14-10-12(5-6-13(14)18-3)17-16(20)15-11(2)7-9-21-15/h4-7,9-10H,1,8H2,2-3H3,(H,17,20) |
InChI Key |
DUOPCTSSOMLOHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)OC)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



